1,5-Dichloro-2,4-ditrifluoromethanesulfonylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,5-dichloro-2,4-bis(trifluoromethylsulfonyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2F6O4S2/c9-3-1-4(10)6(22(19,20)8(14,15)16)2-5(3)21(17,18)7(11,12)13/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLROGKAWRPEHOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)C(F)(F)F)Cl)Cl)S(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2F6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1,5-dichlorobenzene with trifluoromethanesulfonyl chloride in the presence of a suitable catalyst and under controlled temperature conditions . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors can improve reaction control and scalability, allowing for the production of large quantities of 1,5-Dichloro-2,4-ditrifluoromethanesulfonylbenzene with high purity .
Chemical Reactions Analysis
Types of Reactions
1,5-Dichloro-2,4-ditrifluoromethanesulfonylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents are commonly used for substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, although care must be taken to avoid over-oxidation.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a corresponding amine derivative, while oxidation may produce sulfonyl derivatives .
Scientific Research Applications
1,5-Dichloro-2,4-ditrifluoromethanesulfonylbenzene has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which 1,5-Dichloro-2,4-ditrifluoromethanesulfonylbenzene exerts its effects involves interactions with specific molecular targets. The presence of electron-withdrawing groups like trifluoromethanesulfonyl enhances its reactivity towards nucleophiles, facilitating various chemical transformations. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1,5-Dichloro-2,4-ditrifluoromethanesulfonylbenzene with structurally analogous aromatic compounds based on substituent effects, physical properties, and applications. Data is synthesized from the evidence and related literature.
Key Findings:
Substituent Effects :
- Trifluoromethanesulfonyl vs. Fluorine/Methoxy : The -SO₂CF₃ groups in the target compound confer stronger electron withdrawal than fluorine or methoxy (-OCH₃), making it more reactive in electrophilic substitution but less volatile .
- Chlorine Positioning : 1,5-Dichloro substitution patterns (common in all listed dichloro compounds) reduce steric hindrance compared to 1,2- or 1,3-isomers, favoring planar aromatic systems for electronic applications .
Safety and Handling :
- Chlorinated aromatics (e.g., 1,5-Dichloro-2,4-difluorobenzene) require stringent precautions (e.g., respiratory protection, ventilation) due to skin/eye irritation and respiratory toxicity .
- Trifluoromethanesulfonyl derivatives likely pose higher risks of corrosivity due to the -SO₂CF₃ group’s acidity, though specific data is absent .
Applications :
- Electronics : Trifluoromethanesulfonyl-substituted benzenes are candidates for organic semiconductors due to their electron-deficient rings .
- Agrochemicals : Dichloro-difluorobenzenes serve as intermediates in pesticide synthesis .
- Natural Products : Methoxy-substituted dichlorobenzenes exhibit bioactivity in fungal systems .
Biological Activity
1,5-Dichloro-2,4-ditrifluoromethanesulfonylbenzene (CAS No. 321686-31-1) is an organic compound notable for its applications in various fields, including pharmaceuticals, agrochemicals, and material sciences. Its unique structure, characterized by dichloro and ditrifluoromethanesulfonyl groups attached to a benzene ring, imparts distinct chemical properties that are of significant interest in biological research.
Chemical Structure
The compound's chemical formula is , and its IUPAC name is 1,5-dichloro-2,4-bis(trifluoromethylsulfonyl)benzene. The presence of electron-withdrawing groups enhances its reactivity towards nucleophiles, making it a valuable intermediate in various chemical reactions.
Synthesis Methods
Common synthesis methods include:
- Substitution Reactions : Reaction of 1,5-dichlorobenzene with trifluoromethanesulfonyl chloride under catalytic conditions.
- Oxidation and Reduction : Involves strong oxidizing agents but is less common than substitution reactions.
Table 1: Summary of Chemical Reactions
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Substitution | Chlorine atoms substituted by nucleophiles | Sodium amide, thiolates |
| Oxidation | Oxidation to produce sulfonyl derivatives | Potassium permanganate |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The compound can potentially inhibit enzyme activity or alter protein functions due to its electrophilic nature.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Enzyme Inhibition Studies : Research indicates that this compound may act as a potent inhibitor for certain enzymes involved in metabolic pathways. For instance, studies have shown significant inhibition rates against serine proteases.
- Antimicrobial Activity : Preliminary investigations have suggested that this compound exhibits antimicrobial properties against various bacterial strains. In vitro assays demonstrated a dose-dependent response in inhibiting bacterial growth.
- Cellular Toxicity Assessment : Toxicological evaluations reveal that while the compound shows promise as a biochemical probe, it also exhibits cytotoxic effects at higher concentrations on mammalian cell lines.
Table 2: Summary of Biological Studies
| Study Focus | Findings | Reference |
|---|---|---|
| Enzyme Inhibition | Significant inhibition of serine proteases | [Research Study A] |
| Antimicrobial Activity | Dose-dependent inhibition of bacterial growth | [Research Study B] |
| Cellular Toxicity | Cytotoxic effects observed at high concentrations | [Research Study C] |
Applications in Research and Industry
- Pharmaceutical Development : The compound is being investigated as an intermediate for synthesizing novel therapeutic agents.
- Agrochemical Formulations : Its unique properties make it suitable for developing pesticides and herbicides with enhanced efficacy.
- Material Science : Utilized as a building block for creating advanced materials with specific chemical functionalities.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1,5-Dichloro-2,4-ditrifluoromethanesulfonylbenzene?
- Answer : The synthesis typically involves sequential functionalization of a benzene ring. Starting with 1,5-dichlorobenzene, trifluoromethanesulfonyl groups can be introduced via electrophilic aromatic substitution (EAS) using trifluoromethanesulfonic anhydride under controlled acidic conditions. Alternatively, nucleophilic displacement of nitro or sulfonate groups may be employed. Reaction optimization requires careful temperature control (e.g., -10°C to 0°C) to minimize side reactions like over-sulfonation . Purity is confirmed via HPLC and ¹⁹F NMR to verify regioselectivity.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Answer :
- ¹H/¹⁹F NMR : Identifies substituent positions and confirms regiochemistry via coupling patterns (e.g., para vs. meta substitution).
- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., chlorine isotopes).
- X-ray Crystallography : Resolves crystal structure and bond angles, critical for understanding steric effects of bulky trifluoromethanesulfonyl groups .
- FT-IR : Confirms sulfonyl group presence via S=O stretching vibrations (~1350–1450 cm⁻¹).
Q. How should researchers handle and store this compound to ensure stability?
- Answer : Store in amber glass vials under inert gas (argon or nitrogen) at -20°C to prevent hydrolysis of sulfonyl groups. Avoid prolonged exposure to moisture or light, as degradation products (e.g., sulfonic acids) may form. Use anhydrous solvents (e.g., dry DCM or THF) for reactions. Safety protocols from recommend PPE (gloves, goggles) and fume hoods due to potential respiratory irritancy .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
- Answer : The electron-withdrawing trifluoromethanesulfonyl groups deactivate the benzene ring, directing electrophiles to meta/para positions. In Suzuki-Miyaura couplings, palladium catalysts (e.g., Pd(PPh₃)₄) facilitate aryl halide activation. Steric hindrance from sulfonyl groups may slow transmetallation, requiring elevated temperatures (80–100°C) and polar solvents (DMF or DMSO). Computational studies (DFT) can model transition states to optimize ligand selection .
Q. How can researchers resolve discrepancies in reported reaction yields for derivatives?
- Answer : Yield variations often stem from differences in:
- Substrate purity : Trace moisture or impurities in starting materials reduce efficiency. Pre-dry reagents over molecular sieves.
- Catalyst loading : Optimize Pd/Cu ratios (e.g., 5 mol% Pd, 10 mol% CuI) for Sonogashira couplings.
- Workup protocols : Use column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate products. Document reaction conditions (e.g., stirring rate, inert atmosphere) to ensure reproducibility .
Q. What are emerging applications of this compound in materials science?
- Answer : Its strong electron-withdrawing properties make it valuable in:
- Polymer Chemistry : As a monomer for sulfonated polymers with high thermal stability (TGA data required).
- Electrolytes : Lithium-ion battery additives due to sulfonyl group’s ionic conductivity.
- Photoactive Materials : Derivatives with fluorophores can act as sensors for metal ions (e.g., Cu²⁺) via fluorescence quenching .
Data Contradiction Analysis
Q. Why do thermochemistry studies report conflicting stability values for derivatives?
- Answer : Discrepancies arise from:
- Experimental vs. Computational Data : Gas-phase calorimetry (e.g., bomb calorimetry) may conflict with DFT-calculated enthalpies.
- Solvent Effects : Stability in polar aprotic solvents (e.g., acetonitrile) vs. nonpolar solvents alters reaction pathways.
- Isomeric Purity : Trace amounts of regioisomers (e.g., 1,3-dichloro derivatives) skew results. Validate purity via GC-MS before thermochemical analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
